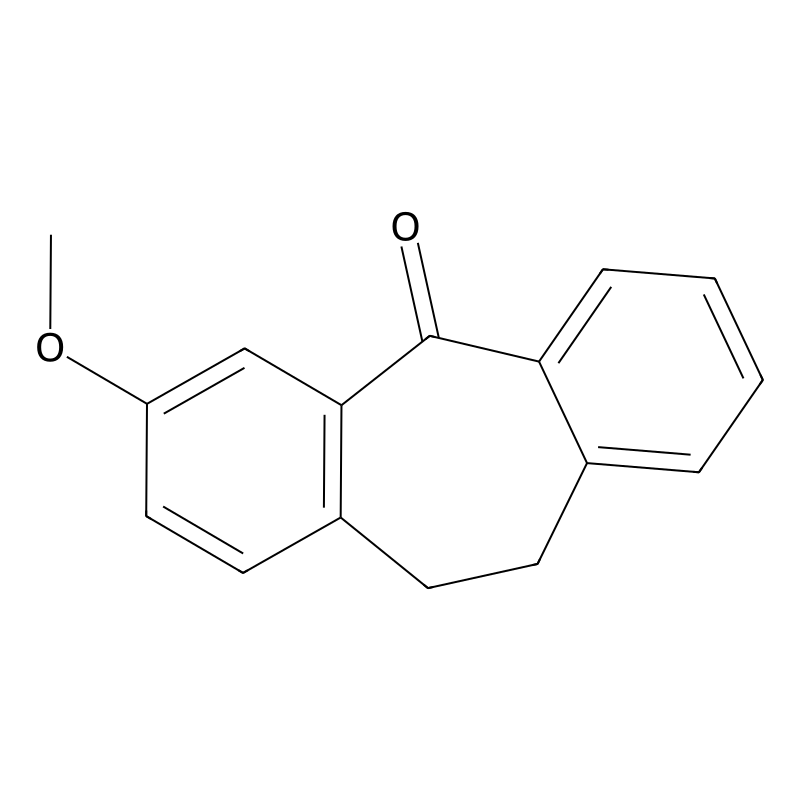3-Methoxy Dibenzosuberone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Antidepressants
Specific Scientific Field: Pharmaceutical Chemistry and Psychiatry
Summary of the Application: 3-Methoxy Dibenzosuberone is used in the synthesis of tricyclic antidepressants (TCAs), which are frequently prescribed antidepressants in many countries .
Methods of Application or Experimental Procedures: The compound is used in the preparation of novel representatives of biologically active dibenzosuberone derivatives . These compounds are potential TCAs .
Results or Outcomes: These TCAs have been found to be effective for the treatment of depressive disorders, as well as for a variety of painful conditions .
Application in Anticancer Drugs
Specific Scientific Field: Pharmaceutical Chemistry and Oncology
Summary of the Application: 3-Methoxy Dibenzosuberone is used in the synthesis of novel anticancer drugs .
Methods of Application or Experimental Procedures: Two series of 1H-1,2,3-triazole tethered dibenzosuberane conjugates were synthesized using a linear and convergent approach . These compounds were screened for their in vitro antiproliferative activity against HepG2 cell lines .
Results or Outcomes: The most active compound against HepG2 cell lines was triazole tethered with an ortho chloro-substituted aryl ring . The other compounds in the series exhibited comparable cytotoxic activities against HepG2 cell lines .
Application in Anti-Inflammatory Drugs
Specific Scientific Field: Pharmaceutical Chemistry and Immunology
Summary of the Application: Novel disubstituted dibenzosuberone derivatives show high potency and selective inhibition of p38 MAP kinase .
Results or Outcomes: These derivatives potentially foster a new generation of anti-inflammatory drugs .
Application in Sustainable Synthesis
Specific Scientific Field: Green Chemistry
Summary of the Application: 3-Methoxy Dibenzosuberone is a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system .
Methods of Application or Experimental Procedures: A milder and greener approach has been developed to improve the well-established methodology for the synthesis of 3-Methoxy Dibenzosuberone, limiting waste production via the use of immobilized catalysts .
Results or Outcomes: This sustainable and catalytic synthesis of 3-Methoxy Dibenzosuberone has potential implications for the pharmaceutical industry, particularly in the production of drugs for the treatment of nervous system-related diseases .
Application in p38α MAP Kinase Inhibitors
Summary of the Application: Disubstituted dibenzosuberone derivatives, which include 3-Methoxy Dibenzosuberone, have been studied as p38α MAP kinase inhibitors .
Methods of Application or Experimental Procedures: A series of disubstituted dibenzosuberone derivatives were taken as p38α inhibitors and a three-dimensional quantitative structure-activity relationship study was performed .
Results or Outcomes: The study revealed important insights on favorable substituents to increase the potency of the compounds . This could be helpful in designing more potent derivatives of p38α kinase inhibitors in the future .
Application in Ultraviolet Light Absorber and Stabilizer
Specific Scientific Field: Material Science and Dermatology
Summary of the Application: 3-Methoxy Dibenzosuberone is used in plastics as an ultraviolet light absorber and stabilizer .
Results or Outcomes: The use of 3-Methoxy Dibenzosuberone in plastics helps prevent potential damage from sunlight exposure .
3-Methoxy dibenzosuberone is a derivative of dibenzosuberone, characterized by the presence of a methoxy group at the 3-position of the dibenzosuberone structure. Its molecular formula is C16H14O2, with a molecular weight of 238.28 g/mol . The compound exhibits unique structural properties due to the arrangement of its aromatic rings and the methoxy substituent, which can influence its reactivity and biological activity.
- Electrophilic substitution: The methoxy group can act as an electron-donating group, facilitating electrophilic aromatic substitution reactions.
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
- Demethylation: Under acidic conditions, the methoxy group can be selectively removed to yield hydroxyl derivatives .
The synthesis of 3-methoxy dibenzosuberone can be achieved through several methods:
- Grignard Reaction: This involves reacting appropriate brominated derivatives of dibenzosuberone with Grignard reagents in a controlled environment to introduce the methoxy group .
- Regioselective Bromination: Starting from commercially available dibenzosuberone, regioselective bromination followed by methylation can yield 3-methoxy dibenzosuberone .
- Epoxidation: This method involves treating dibenzosuberone with peracids to form epoxide intermediates, which can then be converted into methoxy derivatives .
3-Methoxy dibenzosuberone serves as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its structure is relevant in the development of:
- Neuroprotective agents: Due to its potential interaction with neurotransmitter systems.
- Antidepressants: As part of research into compounds that influence mood-related pathways.
While specific interaction studies focusing solely on 3-methoxy dibenzosuberone are sparse, related compounds have demonstrated interactions with various biological targets, including:
- Dopamine receptors: Modulating dopaminergic activity may help in treating conditions like Parkinson's disease and schizophrenia.
- Serotonin receptors: Potential implications for mood regulation and anxiety disorders have been explored in similar compounds .
Several compounds share structural similarities with 3-methoxy dibenzosuberone. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dibenzosuberone | Base structure without substitutions | Neuroprotective properties |
| 5-Dimethylaminodibenzosuberone | Dimethylamino group addition | Antidepressant effects |
| Dibenzocycloheptene | Related bicyclic structure | Potential analgesic properties |
Uniqueness of 3-Methoxy Dibenzosuberone
3-Methoxy dibenzosuberone is unique due to its specific methoxy substitution at the 3-position, which may enhance its solubility and reactivity compared to other derivatives. This modification can significantly influence its pharmacological profile and potential therapeutic applications.






